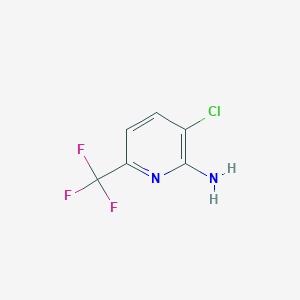

3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDGVNJAZZYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381987 | |

| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-09-0 | |

| Record name | 3-chloro-6-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides an in-depth exploration of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, a pivotal heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of its chloro, amino, and trifluoromethyl functionalities on the pyridine core makes it a highly versatile intermediate for synthesizing complex molecular architectures. This document details a validated synthetic pathway, outlines a comprehensive characterization protocol, discusses its significant applications, and provides essential safety and handling guidelines. The content is tailored for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven insights.

Introduction: The Strategic Importance of a Trifluoromethylated Pyridine Building Block

This compound (CAS No. 117519-09-2) is a substituted aminopyridine that has garnered significant attention as a key intermediate in the synthesis of high-value organic compounds.[1][2][3][4] Its utility stems from the unique combination of its functional groups, which serve as versatile handles for a wide array of chemical transformations.

The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous approved therapeutic agents.[5] The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance critical drug-like properties.[6] The -CF₃ group can significantly increase a molecule's:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to enzymatic degradation, often extending the half-life of a drug candidate.[6]

-

Lipophilicity: This property can improve a molecule's ability to cross biological membranes, enhancing absorption and distribution.[6]

-

Binding Affinity: The potent electron-withdrawing nature of the -CF₃ group can modulate the electronics of the pyridine ring and influence non-covalent interactions with biological targets.[6]

The presence of the amino (-NH₂) and chloro (-Cl) groups at positions 2 and 3, respectively, provides orthogonal reactivity, allowing for selective, stepwise functionalization in the design of novel pharmaceuticals and agrochemicals.[7][8][9]

Synthesis Pathway: From Precursor to Product

The synthesis of substituted trifluoromethylpyridines often begins with more readily available chlorinated precursors.[7][8] A common and reliable method for preparing this compound involves the selective amination of a di-halogenated pyridine derivative. This approach is favored for its predictability and scalability.

Causality in Experimental Design

The chosen synthetic route hinges on the differential reactivity of the halogen atoms on the pyridine ring. In a precursor like 2,3-dichloro-6-(trifluoromethyl)pyridine, the chlorine atom at the 2-position is more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the 3-position. This is due to the activating effect (electron withdrawal) of both the ring nitrogen and the trifluoromethyl group, which stabilizes the Meisenheimer complex intermediate formed during the attack of the nucleophile at the C2 position. Ammonia, or a protected form, serves as the nitrogen nucleophile to introduce the required amino group.

Visualized Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

2,3-Dichloro-6-(trifluoromethyl)pyridine

-

Aqueous Ammonia (28-30%)

-

1,4-Dioxane

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, charge 2,3-dichloro-6-(trifluoromethyl)pyridine (1.0 eq.).

-

Reagent Addition: Add 1,4-dioxane as a solvent, followed by the addition of aqueous ammonia (10-15 eq.). Rationale: A large excess of ammonia is used to drive the reaction to completion and minimize potential side reactions. Dioxane is a suitable solvent that is miscible with both the organic substrate and the aqueous reagent.

-

Reaction Conditions: Seal the vessel securely and heat the reaction mixture to 100-120 °C for 12-24 hours with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS. Rationale: Elevated temperature and pressure are necessary to overcome the activation energy for the SₙAr reaction.

-

Work-up: After cooling the reaction to room temperature, carefully vent the vessel. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Rationale: The washing steps remove excess ammonia and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system to afford this compound as a solid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Visualized Characterization Workflow

Caption: Standard workflow for structural and purity verification.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (in CDCl₃) | Two doublets in the aromatic region (~7.0-8.0 ppm) corresponding to the two coupled protons on the pyridine ring. A broad singlet for the -NH₂ protons (~4.5-5.5 ppm).[10] |

| ¹³C NMR (in CDCl₃) | Six distinct signals are expected: five for the pyridine ring carbons and one quartet for the -CF₃ carbon (due to C-F coupling). |

| Mass Spectrometry (EI/ESI) | Molecular ion peak (M⁺) at m/z 196. An M+2 peak at m/z 198 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.[11] |

| IR Spectroscopy (KBr/ATR) | N-H stretching bands (symmetric and asymmetric) for the primary amine in the range of 3300-3500 cm⁻¹. C=C and C=N stretching vibrations for the aromatic ring (1400-1600 cm⁻¹). Strong C-F stretching bands (1100-1300 cm⁻¹). |

| Melting Point | A sharp melting point is indicative of high purity. Literature values are in the range of 92-94 °C.[3][4] |

| Purity (HPLC) | A single major peak with >97% area under the curve. |

Applications in Research and Development

This compound is not an end product but a crucial starting point for more complex molecules. The amino group can be readily diazotized or used in coupling reactions, while the chloro substituent is ideal for cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.

-

Pharmaceuticals: This compound is a key building block for synthesizing kinase inhibitors for oncology. Derivatives have been investigated for targeting signaling pathways that drive tumor growth. The trifluoromethylpyridine scaffold is also explored for developing novel antibacterial and antiviral agents.[6]

-

Agrochemicals: It serves as a precursor for a new generation of pesticides. For example, related structures are used to synthesize potent acaricides (active against mites) and fungicides.[7] The unique combination of substituents contributes to the high efficacy and specific mode of action of the final active ingredients.

Safety and Handling

Proper handling of this compound is essential for laboratory safety. The following information is summarized from available Safety Data Sheets (SDS).[4][12]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.[12]

-

Use in a well-ventilated area or under a chemical fume hood.

-

-

Storage:

-

Keep the container tightly closed.[12]

-

Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.

-

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Inhalation: Move the person to fresh air.[12]

-

Conclusion

This compound stands out as a high-value intermediate for scientific innovation. Its well-defined synthesis and the strategic arrangement of its functional groups provide a reliable and versatile platform for the development of next-generation pharmaceuticals and agrochemicals. The detailed protocols and characterization data presented in this guide offer a solid foundation for researchers to confidently utilize this powerful building block in their synthetic endeavors.

References

-

The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

SAFETY DATA SHEET - 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile . Acros PharmaTech Limited. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science. Available from: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . PubMed Central, National Center for Biotechnology Information. Available from: [Link]

- Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Google Patents.

- 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.

-

Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines . ResearchGate. Available from: [Link]

- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines . PubMed Central, National Center for Biotechnology Information. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Center for Biotechnology Information. Available from: [Link]

-

A Simple and Practical Methodology for the Synthesis of Aminopyridines . SciELO. Available from: [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity . Arkivoc. Available from: [Link]

-

3-Amino-2-chloro-6-(trifluoromethyl)pyridine . Hebei Summedchem Co., Ltd. Available from: [Link]

-

3-amino-2-chloro-6-(trifluoromethyl)pyridine . Chongqing Chemdad Co., Ltd. Available from: [Link]

-

6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

3-Chloro-5-(trifluoromethyl)pyridin-2-amine . Chemsrc. Available from: [Link]

-

Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent . ResearchGate. Available from: [Link]

-

2-Chloro-6-(trifluoromethyl)pyridin-3-amine . Chemical-Suppliers.com. Available from: [Link]

-

Pyridine, 2-chloro-6-methyl- . NIST WebBook. Available from: [Link]

-

FTIR Spectrum of 2-chloro-6-methyl pyridine . ResearchGate. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. cphi-online.com [cphi-online.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | CAS 117519-09-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 10. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine(117519-09-2) 1H NMR spectrum [chemicalbook.com]

- 11. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 886762-09-0) is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The unique combination of a chloro, an amino, and a trifluoromethyl group on the pyridine ring imparts specific electronic and lipophilic properties, making it a valuable building block for the synthesis of novel bioactive molecules.[1] Accurate and unambiguous structural confirmation of this compound is paramount for its application in drug discovery and development, where precise molecular architecture dictates biological activity.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of this compound. As a self-validating system, the convergence of data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides an irrefutable confirmation of its molecular structure.

A Note on Data Presentation: While this guide focuses on this compound, publicly available experimental spectra for this specific isomer are limited. Therefore, to illustrate the principles and interpretation, this guide will utilize spectroscopic data from the closely related and structurally similar isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1) . The principles of spectral interpretation discussed are directly applicable to the target molecule.[2]

Molecular Structure

The structural formula of this compound is presented below. The elucidation of this structure is the primary goal of the spectroscopic analyses that follow.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, a thorough understanding of a molecule's NMR spectra is fundamental to confirming its identity, purity, and conformational properties. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The presence of various functional groups, including an amine, a chloro group, and a trifluoromethyl group on the pyridine ring, results in a distinct and informative set of spectral data.

This document will provide a comprehensive examination of the spectral features, including chemical shifts, coupling constants, and peak assignments. The causality behind these spectral characteristics will be explained through an analysis of the electronic effects of the substituents. Furthermore, a standardized experimental protocol for acquiring high-quality NMR data for this compound is detailed, ensuring reproducibility and reliability in your own laboratory settings.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following IUPAC-standardized numbering scheme for the pyridine ring of this compound will be utilized throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The analysis involves examining the chemical shifts (δ), integration values, and signal multiplicities.

¹H NMR Data Summary

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H4 | 7.82 | d | 8.5 | 1H |

| H5 | 6.85 | d | 8.5 | 1H |

| NH₂ | 5.35 | br s | - | 2H |

Note: Spectral data can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum displays two doublets, characteristic of two adjacent protons on a pyridine ring.

-

H4 Proton (δ 7.82): This proton resonates at a lower field (is deshielded) due to the electron-withdrawing effects of the adjacent trifluoromethyl group at the C6 position and the nitrogen atom within the pyridine ring. The signal appears as a doublet due to coupling with the neighboring H5 proton.

-

H5 Proton (δ 6.85): The H5 proton appears at a higher field (is more shielded) compared to H4. This is primarily due to the electron-donating effect of the amino group at the C2 position, which increases the electron density at the ortho and para positions (C3, C5). This signal is also a doublet, resulting from its coupling to the H4 proton.

-

Amine Protons (NH₂, δ 5.35): The protons of the primary amine group typically appear as a broad singlet. The broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the NMR solvent. The integration value of 2H confirms the presence of the two amine protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

¹³C NMR Data Summary

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 | 154.5 |

| C3 | 110.2 |

| C4 | 141.1 |

| C5 | 115.8 |

| C6 | 145.3 (q) |

| CF₃ | 122.5 (q) |

Note: The assignments are based on predicted chemical shifts and known substituent effects. Quartets (q) for C6 and CF₃ are due to coupling with the fluorine atoms.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the attached substituents.

-

C2 (δ 154.5): This carbon is bonded to the electron-donating amino group, which typically shields the attached carbon. However, its position adjacent to the electronegative ring nitrogen and the chloro-substituted C3 results in a downfield shift.

-

C3 (δ 110.2): The C3 carbon is directly attached to the electronegative chlorine atom, which is expected to cause a significant downfield shift. However, the strong electron-donating resonance effect of the para-amino group leads to an overall upfield shift for this carbon.

-

C4 (δ 141.1): This carbon is deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group at C6.

-

C5 (δ 115.8): The C5 carbon is shielded by the electron-donating amino group at the C2 position (para-position), resulting in an upfield chemical shift.

-

C6 (δ 145.3): This carbon is bonded to the highly electron-withdrawing trifluoromethyl group, causing a significant downfield shift. The signal for C6 often appears as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

-

CF₃ Carbon (δ 122.5): The carbon of the trifluoromethyl group also appears as a quartet in the ¹³C NMR spectrum due to one-bond coupling with the three fluorine atoms.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for this compound, the following experimental workflow is recommended.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodological Steps

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Transfer the resulting solution into a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Process the raw free induction decay (FID) data using appropriate software. This involves Fourier transformation, phasing, and baseline correction.

-

Reference the chemical shift scale to the residual peak of the deuterated solvent.[2]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed fingerprint of its molecular structure. The chemical shifts and coupling patterns are consistent with the assigned structure and are governed by the electronic properties of the chloro, amino, and trifluoromethyl substituents on the pyridine ring. This guide provides a comprehensive analysis and a robust experimental protocol to aid researchers in the accurate identification and characterization of this and structurally related compounds. A thorough understanding of these spectroscopic techniques is paramount for advancing research and development in the chemical and pharmaceutical sciences.

References

-

PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]

-

ResearchGate. Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. [Link]

-

Jinwei Yuan, et al. Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. [Link]

-

H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry 1997 62 (21), 7512-7515. [Link]

Sources

Mass spectrometry analysis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aminopyridine that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3][4] Its structural complexity, featuring a pyridine core, a chlorine atom, a trifluoromethyl group, and an amine moiety, necessitates robust analytical techniques for its unequivocal identification and characterization. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the principles of applicable ionization techniques, predict fragmentation pathways based on established chemical principles, and provide detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to analyze this compound and its analogues.

Compound Profile:

-

IUPAC Name: this compound[5]

Section 1: Ionization Techniques & Rationale

The choice of ionization technique is paramount and is dictated by the analyte's properties and the desired analytical outcome. For this compound, two techniques are particularly well-suited: Electron Ionization (EI) for detailed structural fragmentation and Electrospray Ionization (ESI) for gentle ionization and molecular weight determination.

Electron Ionization (EI)

Coupled with Gas Chromatography (GC), EI is a classic, robust technique for volatile and thermally stable compounds. A high-energy electron beam (typically 70 eV) bombards the analyte molecule, inducing ionization and causing extensive, reproducible fragmentation. This "hard" ionization technique generates a characteristic fragmentation pattern, or "fingerprint," that is invaluable for structural confirmation and library matching. The resulting mass spectrum is a rich source of structural information.

Electrospray Ionization (ESI)

ESI is a "soft" ionization technique, ideal for molecules that are less volatile or thermally labile. It is the workhorse of modern Liquid Chromatography-Mass Spectrometry (LC-MS). In positive-ion mode, a high voltage is applied to a liquid stream, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, the basic nitrogen of the amine group is readily protonated, making it an excellent candidate for positive-ion ESI, typically yielding a prominent protonated molecule, [M+H]⁺.[9][10] This allows for precise molecular weight determination and serves as the precursor ion for tandem mass spectrometry (MS/MS) experiments.

Section 2: Proposed Mass Spectrometry Fragmentation Pathways

Understanding the fragmentation of this compound is key to interpreting its mass spectrum. The pathways differ significantly between the high-energy EI and the lower-energy Collision-Induced Dissociation (CID) used in ESI-MS/MS.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the molecular ion (M•⁺) at m/z 196 will be formed. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic peak at M+2 (m/z 198) with roughly one-third the intensity of the molecular ion peak is expected, serving as a critical diagnostic marker.[11]

The primary fragmentation events are predicted to be:

-

Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond, a common pathway for chlorinated aromatic compounds, would yield a fragment ion at m/z 161.

-

Loss of a Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is susceptible to cleavage, resulting in an ion at m/z 127. Fragmentation involving the loss of •CF₃ is a known pathway for trifluoromethyl-substituted heterocycles.[12][13]

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyridine ring, leading to the loss of 27 Da.[14][15] This can occur from the molecular ion or subsequent fragments.

-

Loss of a Hydrogen Radical (•H): Formation of an [M-H]⁺ ion at m/z 195 is common in aromatic systems.

The following diagram illustrates the proposed EI fragmentation cascade.

Caption: Proposed Electron Ionization (EI) fragmentation pathway.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

In ESI, the molecule is first protonated to form the [M+H]⁺ precursor ion at m/z 197 (with its isotopic partner at m/z 199). This ion is then isolated and subjected to CID, leading to fragmentation through the loss of stable neutral molecules.

Predicted neutral losses from the [M+H]⁺ ion include:

-

Loss of Ammonia (NH₃): Protonation likely occurs on the exocyclic amine, facilitating its loss as a neutral ammonia molecule to produce a fragment at m/z 180.

-

Loss of Hydrogen Fluoride (HF): The trifluoromethyl group can readily lose HF, resulting in a fragment ion at m/z 177.

-

Loss of Hydrogen Chloride (HCl): A potential rearrangement followed by the elimination of neutral HCl would yield a fragment at m/z 161.

Caption: Proposed ESI-MS/MS fragmentation pathway via CID.

Data Summary Table

| Ionization | Precursor m/z | Proposed Fragment m/z | Neutral Loss | Proposed Fragment Ion |

| EI | 196/198 | 161 | •Cl | [C₆H₄F₃N₂]⁺ |

| 127 | •CF₃ | [C₅H₄ClN₂]⁺ | ||

| 169/171 | HCN | [C₅H₃ClF₃N]•⁺ | ||

| ESI-MS/MS | 197/199 | 180 | NH₃ | [C₆H₂ClF₃N]⁺ |

| 177 | HF | [C₆H₄F₂N₂Cl]⁺ | ||

| 161 | HCl | [C₆H₄F₃N₂]⁺ |

Section 3: Experimental Protocols & Workflows

To ensure trustworthy and reproducible results, the following detailed protocols are provided. These represent a validated starting point for method development.

GC-MS Analysis Protocol

This method is designed for the definitive identification of the analyte via its fragmentation fingerprint.

Methodology Details:

-

Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in high-purity ethyl acetate. Serially dilute as needed to a final concentration of 1-10 µg/mL.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injection: Inject 1 µL of the sample.

-

Inlet Temperature: 250 °C. Rationale: This temperature ensures efficient volatilization without causing premature thermal degradation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. Rationale: This standard energy level produces consistent, library-searchable spectra.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-300. Rationale: This range comfortably covers the molecular ion and all significant predicted fragments.

-

LC-MS Analysis Protocol

This method is optimized for sensitive quantification and molecular weight confirmation.

Methodology Details:

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting efficient ionization in positive ESI mode.[16]

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Desolvation Gas: Nitrogen at 350 °C with a flow of 600 L/hr.

-

Scan Range: m/z 50-350 for full scan analysis.

-

MS/MS (for fragmentation confirmation): Isolate the precursor ion at m/z 197 and apply a collision energy of 15-25 eV to generate product ions.

-

General Experimental Workflow

The following diagram outlines the universal workflow for the mass spectrometric analysis of the target compound.

Caption: General experimental workflow for mass spectrometry analysis.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that can be effectively accomplished using either GC-MS or LC-MS. The choice between these platforms depends on the analytical goal, whether it be unambiguous structural identification through EI fragmentation patterns or sensitive detection and quantification via ESI. The presence of chlorine provides a distinct isotopic signature that is invaluable for confirming the identity of the molecular ion and its fragments. By understanding the predicted fragmentation pathways and employing the robust protocols outlined in this guide, researchers can confidently identify and characterize this important chemical intermediate, ensuring data integrity and advancing their scientific objectives.

References

- Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry - ACS Publications. Available from: [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available from: [Link]

-

The Mass Spectra of Pyrido[2,3-d]pyrimidines. J-Stage. Available from: [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available from: [Link]

-

Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. Available from: [Link]

-

6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine. PubChem. Available from: [Link]

-

Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. INIS-IAEA. Available from: [Link]

-

Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. Available from: [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Available from: [Link]

-

Fragmentation of trifluoromethylarsenic compounds in the mass spectrometer. ACS Publications. Available from: [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine. PubChem. Available from: [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. Available from: [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Sam Houston State University. Available from: [Link]

-

Electrospray ionization tandem mass spectrometric studies of competitive pyridine loss from platinum(II) ethylenediamine complexes by the kinetic method. PubMed. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. LinkedIn. Available from: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available from: [Link]

-

3-Chloro-5-(trifluoromethyl)pyridin-2-amine. Chemsrc. Available from: [Link]

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

-

3-Chloro-4-(trifluoromethyl)pyridin-2-amine. Pharmaffiliates. Available from: [Link]

-

Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. PubMed. Available from: [Link]

-

3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available from: [Link]

-

Pyridine and GC Capillary Column, is it safe? ResearchGate. Available from: [Link]

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Available from: [Link]

Sources

- 1. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Online | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine Manufacturer and Suppliers [scimplify.com]

- 2. cphi-online.com [cphi-online.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-氨基-3-氯-5-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 [chemicalbook.com]

- 8. CAS#:79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc [chemsrc.com]

- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 13. benchchem.com [benchchem.com]

- 14. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Abstract: This guide provides a comprehensive technical overview of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS No: 117519-09-2), a critical fluorinated pyridine building block. Intended for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes core physicochemical data, spectroscopic characteristics, and practical methodologies for handling and analysis. We delve into the causality behind its properties, offering field-proven insights into its application as a versatile synthetic intermediate. The protocols and data presented are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Chemical Synthesis

This compound, also known as 3-amino-2-chloro-6-(trifluoromethyl)pyridine, is a highly functionalized heterocyclic compound. Its strategic value stems from the unique electronic and steric arrangement of its substituents on the pyridine ring: an amine group, a chlorine atom, and a trifluoromethyl group. The trifluoromethyl (-CF3) group, in particular, is of paramount importance in modern medicinal and agricultural chemistry. It can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

This guide serves as a central repository of knowledge for this compound, moving beyond a simple data sheet to explain the interplay of its functional groups and how they dictate its behavior in experimental settings. Understanding these core properties is essential for its effective utilization in the synthesis of complex, high-value molecules.[1][2]

Chemical Identity and Structure

The precise identification of a chemical reagent is the foundation of reproducible science. The structural and identifying information for this compound is consolidated below.

-

IUPAC Name: this compound

-

Synonyms: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine[3][4], 2-Chloro-6-(trifluoromethyl)pyridin-3-amine[3][5]

Chemical Structure:

(Image representing the 2D structure of the molecule)

(Image representing the 2D structure of the molecule)

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reaction conditions, and purification strategies. The data for this compound is summarized in the table below, followed by a detailed discussion.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder. | [5] |

| Melting Point | 92-94 °C | [3][4][5] |

| Boiling Point | Data not available. | |

| Solubility | Soluble in DMSO (≥10 mg/mL). | [7] |

| pKa | Data not available; expected to be weakly basic. |

Physical Properties

-

Appearance & Melting Point: The compound's nature as a crystalline solid with a distinct melting point range of 92-94 °C is indicative of high purity.[3][4][5] This thermal characteristic is a critical parameter for quality control, as significant deviations or a broad melting range would suggest the presence of impurities.

-

Solubility: Its documented solubility in dimethyl sulfoxide (DMSO) is typical for polar organic compounds and is a key consideration for preparing stock solutions for screening or NMR analysis.[7] While comprehensive solubility data is limited, its structure suggests moderate solubility in other polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile, and potentially lower solubility in nonpolar solvents like hexanes. This differential solubility is the basis for selecting appropriate solvent systems for reaction work-up and recrystallization.

Chemical Properties

-

Stability: The compound is stable under normal storage conditions.[8] However, like many amines, prolonged exposure to light and air may lead to gradual degradation or discoloration. For long-term storage, it is best kept in a tightly closed container in a cool, dry, and dark place, potentially under an inert atmosphere like argon or nitrogen.[8][9]

Spectroscopic Analysis: The Fingerprint of the Molecule

Spectroscopic analysis is non-negotiable for confirming the identity and purity of the compound before its use in a synthetic workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, one would expect the following characteristic signals:

-

¹H NMR: The spectrum will be defined by the two aromatic protons on the pyridine ring, which would appear as doublets in the aromatic region (typically δ 7.0-8.5 ppm). A broad singlet corresponding to the two protons of the primary amine (-NH₂) would also be present, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show six distinct signals for the six carbon atoms. The carbon bearing the -CF₃ group will be significantly shifted downfield and may appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single, sharp singlet is expected, as all three fluorine atoms in the trifluoromethyl group are chemically equivalent. This provides a clear and simple diagnostic marker for the presence of the -CF₃ moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of this molecule would be characterized by:

-

N-H Stretching: Two distinct, sharp bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine group (-NH₂).[10]

-

C-F Stretching: Strong, intense absorption bands in the 1100-1300 cm⁻¹ region, which is a hallmark of the trifluoromethyl group.

-

Aromatic Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N vibrations within the pyridine ring.

-

C-Cl Stretching: A weaker absorption in the fingerprint region, typically between 600-800 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z 196.

-

Isotope Peak (M+2): A peak at m/z 198 with an intensity approximately one-third of the molecular ion peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1).

Experimental Protocols and Workflows

Trustworthiness in research is built on robust and validated protocols. The following section outlines standard methodologies for the characterization of this compound.

Analytical Characterization Workflow

The following diagram illustrates a standard workflow for the quality control and structural verification of an incoming sample of the title compound. This systematic approach ensures that the material meets the required specifications before being committed to a reaction.

Caption: Standard analytical workflow for quality control.

Step-by-Step Protocol: Purity Determination by HPLC

This protocol provides a self-validating system for assessing the purity of this compound.

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Causality: The acidic modifier improves peak shape for the amine, while the water/acetonitrile system provides a broad polarity range for gradient elution.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

Causality: Dissolving in the mobile phase ensures compatibility with the HPLC system and prevents sample precipitation upon injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detector: UV at 254 nm.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Causality: A reverse-phase column is ideal for retaining this moderately polar compound. The gradient elution ensures that any potential impurities with different polarities are effectively separated from the main product peak.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The result should be ≥98% for high-quality material.

-

Role in Synthetic Chemistry

This compound is not an end-product but a versatile intermediate. Its reactivity is governed by the nucleophilic amine and the electrophilic carbon attached to the chlorine. These two sites allow for a diverse range of subsequent chemical transformations.

Caption: Synthetic utility of the title compound.

This dual reactivity allows for sequential or orthogonal synthetic strategies, making it a valuable precursor for creating complex molecular architectures found in many patented drugs and pesticides.[2]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

-

Hazard Identification: This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[5] Related compounds in this family are also noted for acute toxicity if swallowed, inhaled, or in contact with skin.[11][12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9] Keep the container tightly sealed to prevent moisture ingress and potential degradation.[9]

-

First Aid Measures:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][12]

-

In case of skin contact: Wash off with soap and plenty of water.[9]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[9][12]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Conclusion

This compound is a high-value synthetic building block with a well-defined set of physicochemical properties. Its identity is confirmed by a combination of thermal analysis and spectroscopy (NMR, IR, MS), while its purity is reliably assayed by chromatographic methods like HPLC. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the cornerstone for its successful and safe application in the discovery and development of next-generation chemical entities.

References

-

SAFETY DATA SHEET - Angene. [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. [Link]

-

3-Chloro-5-(trifluoromethyl)pyridin-2-amine | Chemsrc. [Link]

-

Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines - ResearchGate. [Link]

-

3-Amino-2-chloro-6-(trifluoromethyl)pyridine - Oakwood Chemical. [Link]

-

6-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-nitropyridin-2-amine - PubChem. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. [Link]

-

3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE - Indofine Chemical Company. [Link]

-

3-amino-2-chloro-6-(trifluoromethyl)pyridine - Chongqing Chemdad Co. ,Ltd. [Link]

-

CAS No : 1227513-97-4 | Product Name : 3-Chloro-4-(trifluoromethyl)pyridin-2-amine. [Link]

-

FTIR Spectrum of 2-chloro-6-methyl Pyridine - ResearchGate. [Link]

-

2-Chloro-6-(trifluoromethyl)pyridin-3-amine | CAS 117519-09-2 | Chemical-Suppliers. [Link]

-

Introduction to IR Spectroscopy - Amines. - YouTube. [Link]

-

(PDF) FTIR Spectrum of 2-chloro-6-methyl pyridine - ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE | 117519-09-2 | INDOFINE Chemical Company [indofinechemical.com]

- 5. 2-Chloro-6-(trifluoromethyl)pyridin-3-amine | CAS 117519-09-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine [oakwoodchemical.com]

- 7. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. fishersci.com [fishersci.com]

- 9. acrospharma.co.kr [acrospharma.co.kr]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and chemical stability of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS 886762-09-0)[1]. This compound is a valuable heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. Given the limited availability of public, in-depth experimental data for this specific isomer, this guide emphasizes robust, field-proven methodologies for its characterization. We present detailed protocols for determining its solubility profile and for assessing its stability through forced degradation studies, grounded in established regulatory principles. This document is intended for researchers, chemists, and formulation scientists who require a practical and scientifically rigorous approach to characterizing this and similar fluorinated pyridine derivatives.

Introduction and Physicochemical Profile

This compound belongs to a class of compounds of significant interest in medicinal chemistry. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity[2]. The chloro- and amino-substituents on the pyridine ring provide versatile handles for further synthetic elaboration.

A thorough understanding of the solubility and stability of such an intermediate is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation, and ensuring the quality and shelf-life of any resulting active ingredient. Before embarking on experimental work, a summary of its core physicochemical properties is essential.

Table 1: Physicochemical Properties of this compound and a Key Isomer

| Property | Value | Source / Note |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 886762-09-0 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [3] |

| Molecular Weight | 196.56 g/mol | [3] |

| Appearance | White to off-white crystalline powder (Expected) | General observation for this class of compounds. |

| Melting Point | 86-90 °C | Data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[4] |

| pKa (Predicted) | 1.79 ± 0.49 | Predicted data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[5] |

| LogP (Predicted) | 2.59 | Predicted data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[5] |

| Water Solubility | 622 mg/L at 25°C | Calculated data for isomer 3-Chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1)[5] |

Note: Due to a lack of published experimental data for the title compound, values from the closely related and structurally similar isomer, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, are provided for reference.

Solubility Profile: A Methodological Approach

Solubility is a critical attribute that dictates the medium in which reactions can be performed, the methods available for purification, and the ultimate bioavailability of a drug substance. The predicted LogP suggests moderate lipophilicity, indicating that solubility will likely be higher in organic solvents than in aqueous media.

Causality in Solvent Selection

When determining a solubility profile, the choice of solvents should be deliberate, spanning a range of polarities and proticities relevant to potential applications:

-

Protic Solvents (e.g., Methanol, Ethanol): Capable of hydrogen bonding; often good solvents for amines.

-

Aprotic Polar Solvents (e.g., Acetonitrile, Acetone, DMSO): Can engage in dipole-dipole interactions.

-

Non-polar Solvents (e.g., Toluene, Heptane): Useful for understanding lipophilic character and for certain reaction or extraction steps.

-

Aqueous Buffers (pH 2, 7, 9): Essential for understanding how ionization affects solubility, which is critical for pharmaceutical formulation.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for generating reliable equilibrium solubility data. The core principle is to allow a surplus of the solid compound to equilibrate with the solvent, ensuring saturation is achieved.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 50-100 mg in 2 mL of solvent). The key is to have a visible amount of undissolved solid at the end of the experiment.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials securely. Place them in a thermostatically controlled shaker or rotator set to a defined temperature (e.g., 25°C). Allow the mixtures to equilibrate for a minimum of 24 hours. From field experience, 48 hours is often preferred for crystalline compounds to ensure true equilibrium is reached.

-

Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifugation at the same temperature is highly recommended to ensure a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (PTFE or other chemically compatible material) into a clean, pre-weighed vial. This filtration step is critical to remove any microscopic particulates that could falsely inflate the solubility measurement.

-

Quantification (HPLC Method):

-

Prepare a stock solution of the compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of dilutions from the stock solution (e.g., 5 standards spanning the expected concentration range).

-

Inject the standards and the filtered sample onto a calibrated HPLC system (e.g., C18 column with a mobile phase of acetonitrile/water).

-

Calculate the concentration of the saturated solution by comparing its peak area to the calibration curve.

-

-

Data Reporting: Express solubility in mg/mL or g/L. The experiment should be performed in triplicate for statistical validity.

Visualization: Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation studies, or stress testing, are essential for identifying likely degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods.[6] The goal is not to completely destroy the compound, but to induce a target degradation of 10-20%, which is sufficient to detect and identify major degradants.[7]

Predicted Instabilities

The structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The amino group or the entire molecule could be susceptible to hydrolysis under strong acidic or basic conditions. The C-Cl bond could also be a site for nucleophilic substitution.

-

Oxidation: The electron-rich aminopyridine ring is a potential target for oxidative degradation.

-

Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocol for Forced Degradation

This protocol provides a comprehensive approach to stress testing, consistent with ICH guidelines.[8] A stability-indicating HPLC method (e.g., one that separates the parent peak from all degradation products) must be developed and validated before initiating this study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

-

Stress Conditions Setup: For each condition, set up a sample vial and a control vial (containing only the stress agent and solvent, without the compound).

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH.

-

Neutral Hydrolysis: Mix stock solution with water.

-

Oxidative Degradation: Mix stock solution with 3% hydrogen peroxide (H₂O₂).

-

Thermal Degradation: Store vials of the stock solution at an elevated temperature (e.g., 60-80°C). A solid-state sample should also be stored under the same conditions.

-

Photolytic Degradation: Expose the stock solution (in a photochemically transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Incubation and Sampling: Store the vials under their respective conditions. Sample at predetermined time points (e.g., 2, 8, 24, 48 hours). For thermal and photolytic studies, longer durations may be necessary.

-

Sample Quenching: Before analysis, samples from acid/base hydrolysis must be neutralized to prevent further degradation on the autosampler. For example, add an equimolar amount of base to the acid sample and vice versa.

-

Analysis: Analyze all samples, controls, and a non-degraded standard solution using the stability-indicating HPLC method, typically with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and detecting the emergence of new chromophores.

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Determine the percentage of each degradation product formed (as a percentage of the total peak area).

-

Perform a mass balance calculation to ensure that the decrease in the parent compound is reasonably accounted for by the appearance of degradation products.

-

Visualization: Forced Degradation Workflow

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

While specific, published quantitative data for this compound remains limited, this guide provides the necessary strategic and methodological framework for its complete characterization. By employing the robust protocols for solubility determination and forced degradation outlined herein, researchers can generate the high-quality, reliable data required for informed decision-making in process chemistry, drug development, and formulation science. The principles and workflows described are not only applicable to the title compound but also serve as a validated template for the broader class of substituted pyridine intermediates.

References

-

Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

-

Jain, D., & Barsainya, D. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

INDOFINE Chemical Company. (n.d.). 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from: [Link]

-

Sharma, M., & Kothiyal, P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Drug Analysis. Available at: [Link]

-

PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. National Center for Biotechnology Information. Retrieved from: [Link]

-

Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365-14376. Available at: [Link]

-

Li, H., et al. (2015). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

-

Shimizu, M., & Hiyama, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

-

Chemical-Suppliers.com. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridin-3-amine. Retrieved from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-AMINO-2-CHLORO-6-(TRIFLUOROMETHYL)PYRIDINE | 117519-09-2 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 2-アミノ-3-クロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine CAS#: 79456-26-1 [m.chemicalbook.com]

- 6. acdlabs.com [acdlabs.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

An In-depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridin-2-amine (CAS Number: 886762-09-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, safety, and potential applications of 3-Chloro-6-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. While specific data for this compound is limited in publicly available literature, this guide synthesizes information from supplier data and draws logical inferences from closely related analogues to provide a thorough understanding of its core characteristics and potential.

Core Compound Identity and Properties

This compound is a substituted pyridine carrying a chloro, a trifluoromethyl, and an amino group. The presence and arrangement of these functional groups, particularly the trifluoromethyl moiety, are pivotal in defining its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886762-09-0 | |

| Molecular Formula | C₆H₄ClF₃N₂ | |

| Molecular Weight | 196.56 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥98% |

The Trifluoromethyl Group: A Cornerstone of Modern Drug Design

The trifluoromethyl (CF₃) group is a bioisostere of the methyl group but possesses significantly different electronic and lipophilic properties. Its incorporation into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles.[1]

-

Enhanced Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better absorption and distribution.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450. This can lead to a longer half-life and reduced dosing frequency.[1]

-

Modulation of pKa: As a strong electron-withdrawing group, the CF₃ group can lower the pKa of nearby basic functional groups, such as the amino group in the target molecule. This can affect the molecule's ionization state at physiological pH and its binding affinity to target proteins.

Caption: Influence of the trifluoromethyl group on molecular properties.

Synthesis and Chemical Reactivity

A potential synthetic pathway could involve the chlorination and subsequent amination of a suitable 2-(trifluoromethyl)pyridine precursor. The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the trifluoromethyl group, directing nucleophilic substitution.

Caption: A proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are key structural motifs in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3]

-

Medicinal Chemistry: The unique properties conferred by the trifluoromethyl group make this compound an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for their potential as anticancer and antimicrobial agents.[1] The amino group provides a convenient handle for further chemical modifications to explore structure-activity relationships.

-

Agrochemicals: Many commercial pesticides contain a trifluoromethylpyridine core.[2][3] This is due to the enhanced efficacy and metabolic stability these compounds often exhibit. This compound could serve as a valuable intermediate in the synthesis of new herbicides, fungicides, or insecticides. A patent for the synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, an intermediate for the fungicide fluopyram, highlights the industrial relevance of similar structures.[4]

Safety and Handling

Disclaimer: A specific Safety Data Sheet (SDS) for CAS number 886762-09-0 is not publicly available. The following information is based on the SDS for the closely related compound 2-Chloro-6-(trifluoromethyl)pyridine and GHS classifications for isomeric compounds. It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Table 2: Hazard Identification and Precautionary Measures (Inferred)

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

| Hazardous to the aquatic environment, long-term hazard | None | None | H412: Harmful to aquatic life with long lasting effects. | P273, P501 |

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Work in a well-ventilated laboratory with a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working with fine powders or in a situation with potential for aerosolization, use a NIOSH-approved respirator.[6]

-

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the searched public domain. For structural confirmation and purity assessment, standard analytical techniques should be employed.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group is anticipated to confer desirable properties such as enhanced metabolic stability and lipophilicity. While specific biological data and detailed synthetic protocols for this particular isomer are scarce, the established importance of the trifluoromethylpyridine scaffold suggests significant potential for this compound in the development of new bioactive molecules. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from conducting thorough analytical characterization.

References

-

The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine. (n.d.). PubChem. Retrieved from [Link]

- Hybrid photoinitiators. (2017). Google Patents.

-

Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). PubMed Central. Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020). J-Stage. Retrieved from [Link]

- Process for preparation of vinylene carbonate and its use. (2001). Google Patents.

- Amphiphilic compounds for repeated monomolecular deposition. (1991). Google Patents.

- Novel isocyanonaphthalene based fluorophores. (2014). Google Patents.

-

3-amino-2-chloro-6-(trifluoromethyl)pyridine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved from [Link]

- Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. (2020). Google Patents.

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2006). MDPI. Retrieved from [Link]

-

2-Chloro-6-(trifluoromethyl)pyridin-3-amine. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

CAS Source Index (CASSI). (n.d.). American Chemical Society. Retrieved from [Link]

-

3-Amino-2-chloro-6-(trifluoromethyl)pyridine. (n.d.). Hebei Summedchem Co., Ltd. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

Reactivity of the amino group in 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Chloro-6-(trifluoromethyl)pyridin-2-amine

Abstract